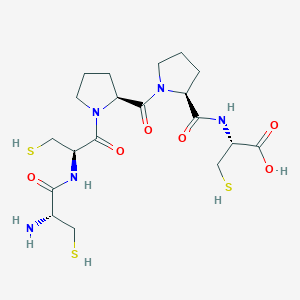![molecular formula C12H16N2 B12629378 2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12629378.png)
2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with tert-butyl and methyl substituents
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-tert-Butyl-5-methyl-1H-pyrrolo[2,3-b]pyridin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von 2-Brom-5-iodpyridin mit einer geeigneten Base zur Bildung des Pyrrolo[2,3-b]pyridin-Kerns, gefolgt von einer Substitution an der N-1-Position mit einer tert-Butylcarbonatgruppe . Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel wie Tetrahydrofuran (THF) und Basen wie Natriumhydrid (NaH).
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege beinhalten, sind aber für die Produktion im großen Maßstab optimiert. Dies umfasst die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen, um hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Nebenprodukte zu minimieren und die Effizienz zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-tert-Butyl-5-methyl-1H-pyrrolo[2,3-b]pyridin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Methyl- und tert-Butyl-Positionen.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 in saurem oder basischem Medium.
Reduktion: LiAlH4 in trockenem Ether oder NaBH4 in Methanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie NaH oder K2CO3.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-5-methyl-1H-pyrrolo[2,3-b]pyridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht für sein Potenzial als bioaktives Molekül mit antimikrobiellen oder krebshemmenden Eigenschaften.
Medizin: Wird als potenzieller Arzneimittelkandidat aufgrund seiner einzigartigen strukturellen Merkmale und biologischen Aktivität untersucht.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und lichtemittierender Dioden (LEDs) eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-tert-Butyl-5-methyl-1H-pyrrolo[2,3-b]pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann durch Bindung an Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Beispielsweise kann es bestimmte Kinasen hemmen oder mit DNA interagieren, um seine Wirkungen auszuüben . Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butyl 3-(Hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridin-1-carboxylat
- tert-Butyl 5-methyl-3-((Trimethylsilyl)ethinyl)-1H-pyrrolo[2,3-b]pyridin-1-carboxylat
- 1-tert-Butyl 6-methyl 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1,6-dicarboxylat
Einzigartigkeit
2-tert-Butyl-5-methyl-1H-pyrrolo[2,3-b]pyridin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm unterschiedliche chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es wertvoll für bestimmte Anwendungen, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H16N2/c1-8-5-9-6-10(12(2,3)4)14-11(9)13-7-8/h5-7H,1-4H3,(H,13,14) |
InChI-Schlüssel |
KZGJJVDECONXHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(NC(=C2)C(C)(C)C)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12629302.png)
![Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate](/img/structure/B12629304.png)
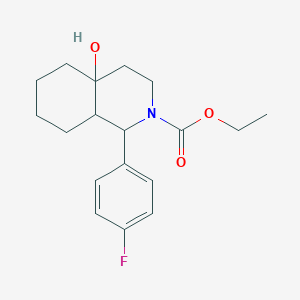
![5-(2-chloro-4-methoxyphenyl)-N-[(2R)-4-(4-chlorophenyl)but-3-en-2-yl]penta-2,4-dienamide](/img/structure/B12629318.png)
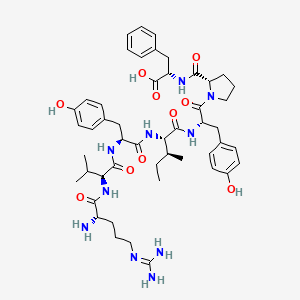
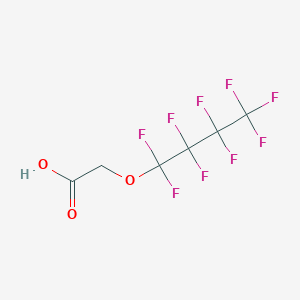
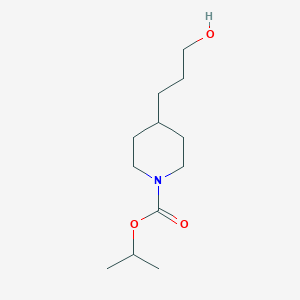

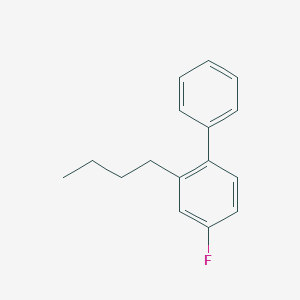

![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-[(Methylamino)(pentafluorophenyl)methyl]phenol](/img/structure/B12629377.png)
![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)
